molecular formula C18H15NaO7 B1613762 2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione, sodium salt CAS No. 39012-86-7

2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione, sodium salt

Cat. No.: B1613762
CAS No.: 39012-86-7
M. Wt: 366.3 g/mol
InChI Key: RIDMFEXHWJXRLI-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-$$ d_6 $$):
    • δ 1.73 (s, 3H, C9b-CH₃), 2.05 (s, 3H, C8-CH₃), 2.65 (s, 3H, C6-COCH₃), 5.85 (s, 1H, C4-H), 11.96 (br, 1H, C9-OH), 13.43 (s, 1H, C7-OH).
  • ¹³C NMR (100 MHz, DMSO-$$ d_6 $$):
    • δ 201.4 (C1=O), 193.2 (C3=O), 170.5 (C6-COCH₃), 162.3 (C7-OH), 112.8–158.4 (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • 3400–3100 (O–H stretch),
  • 1692 (C=O, β-diketone),
  • 1632 (C=O, chelated acetyl),
  • 1560 (C=C aromatic).

Mass Spectrometry (MS)

  • ESI-MS ($$ m/z $$): 366.3 [M]⁺,
  • Fragments: 318 (loss of H₂O + CO), 300 (loss of CH₃CO).

Tautomeric Behavior and Electronic Structure

The compound exhibits tautomerism mediated by proton transfer within the β-diketone system. Variable-temperature NMR studies show equilibrium between enol (chelated) and keto forms, with the enol tautomer dominating in polar solvents. Density functional theory (DFT) calculations predict a stabilization energy of 7.81 kcal/mol for the enol form due to intramolecular hydrogen bonding.

The electronic structure, analyzed via Hückel molecular orbital (HMO) theory, reveals:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the dibenzofuran π-system,
  • Lowest Unoccupied Molecular Orbital (LUMO): Centered on the β-diketone moiety.
    Electrophilic substitution occurs preferentially at C4 and C5 due to high electron density.
Tautomer Energy (kcal/mol) Population (298 K)
Enol 0.0 82%
Keto +2.3 18%

Properties

CAS No.

39012-86-7

Molecular Formula

C18H15NaO7

Molecular Weight

366.3 g/mol

IUPAC Name

sodium;2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1-oxodibenzofuran-3-olate

InChI

InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1

InChI Key

RIDMFEXHWJXRLI-UHFFFAOYSA-M

SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+]

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+]

Other CAS No.

39012-86-7
97889-91-3

Origin of Product

United States

Preparation Methods

Extraction of Usnic Acid (Parent Compound)

The starting material for preparing the sodium salt is usnic acid, which is naturally found in lichens, especially species of the genera Usnea and Ramalina. Usnic acid content in these lichens can exceed 26% by weight.

Extraction Process:

  • Raw Material: Dried lichen thalli from Usnea or Ramalina species.
  • Solvent Extraction: Usnic acid is extracted using organic solvents such as acetone, ethanol, or ethyl acetate. The lichen powder is soaked and refluxed with the solvent to dissolve the usnic acid.
  • Filtration and Concentration: The extract is filtered to remove insoluble residues and then concentrated under reduced pressure.
  • Crystallization: Usnic acid is crystallized from the concentrated extract by cooling or by adding a non-solvent like water or hexane.
  • Purification: Further purification is achieved by recrystallization or chromatographic techniques to obtain high-purity usnic acid.

Preparation of Sodium Salt of Usnic Acid

The sodium salt form is prepared by neutralizing usnic acid with a sodium base, typically sodium hydroxide or sodium carbonate, to enhance solubility and bioavailability.

Typical Preparation Method:

Step Procedure Details
1. Dissolution Dissolve purified usnic acid in an organic solvent such as ethanol or methanol Concentration typically 5-10% w/v
2. Neutralization Add aqueous sodium hydroxide (NaOH) solution dropwise under stirring Molar ratio NaOH:usnic acid ≈ 1:1 to ensure complete neutralization
3. pH Adjustment Maintain pH around 7-8 to favor salt formation Avoid excess base to prevent degradation
4. Precipitation Sodium usnate precipitates out or remains in solution depending on solvent system Cooling may be applied to induce precipitation
5. Isolation Filter or centrifuge to separate sodium salt Wash with cold solvent to remove impurities
6. Drying Dry the sodium salt under vacuum or in a desiccator Temperature controlled to avoid decomposition

Alternative Synthetic Routes and Derivatization

Patent literature (WO2013189950A1) describes dibenzofuran derivatives, including sodium usnate, prepared by conjugating usnic acid with biologically active molecules, indicating synthetic versatility. However, the core preparation of the sodium salt remains the neutralization of usnic acid with sodium bases.

Analytical Characterization and Quality Control

To ensure the purity and identity of the sodium salt, the following analytical methods are employed:

Analytical Method Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation Characteristic dibenzofuran signals, acetyl and hydroxyl groups
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at 366.3 g/mol (sodium salt)
Infrared Spectroscopy (IR) Functional group identification Carbonyl, hydroxyl, and aromatic ether bands
High-Performance Liquid Chromatography (HPLC) Purity assessment Single peak corresponding to sodium usnate
Elemental Analysis Sodium content verification Consistent with sodium salt formula

Research Findings on Preparation and Properties

  • Usnic acid sodium salt is prepared to improve water solubility and enhance biological activity, particularly wound healing and antibacterial effects.
  • Studies demonstrate that sodium usnate promotes keratinocyte migration and secretion of growth factors, accelerating epidermal healing without stimulating proliferation, indicating a favorable safety profile.
  • Formulations incorporating sodium usnate have been developed using liposomal delivery systems to enhance burn wound healing efficacy.
  • The sodium salt form retains the antibacterial activity against resistant strains of Staphylococcus aureus and other pathogens, making it a valuable compound in dermatological and cosmetic applications.

Summary Table: Preparation Overview

Preparation Stage Key Reagents/Conditions Outcome Notes
Extraction Lichen powder, acetone/ethanol Crude usnic acid extract Yield depends on lichen species and solvent
Purification Recrystallization, chromatography High-purity usnic acid Essential for consistent downstream reactions
Neutralization Usnic acid, NaOH (aqueous) Sodium usnate (sodium salt) Controlled pH critical to avoid degradation
Isolation Filtration/centrifugation Solid or solution of sodium salt Washing removes residual impurities
Drying Vacuum or desiccator Dry sodium usnate powder Temperature sensitive

Chemical Reactions Analysis

Types of Reactions: Sodium usnate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Halogenation agents, nucleophiles

Major Products Formed:

  • Oxidation: Formation of carboxylic acids

  • Reduction: Formation of hydroxylated derivatives

  • Substitution: Formation of halogenated derivatives

Scientific Research Applications

Antimicrobial Properties

Overview:
Sodium usnate exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that it can inhibit the growth of bacteria and fungi.

Case Studies:

  • A study demonstrated that sodium usnate effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a natural preservative in food products and cosmetics .
  • In another study, sodium usnate was shown to have synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Antiviral Activity

Overview:
Sodium usnate has been investigated for its antiviral properties, particularly against viruses such as HIV and herpes simplex virus (HSV).

Research Findings:

  • A study reported that sodium usnate exhibited inhibitory effects on the replication of HSV in vitro, indicating its potential as a therapeutic agent for viral infections .
  • Further investigations into its mechanism of action revealed that it may interfere with viral entry into host cells .

Anti-inflammatory Effects

Overview:
The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies:

  • Research indicated that sodium usnate reduced inflammation markers in animal models of arthritis, suggesting its potential use in managing chronic inflammatory conditions .
  • Another study highlighted its ability to modulate cytokine production, further supporting its role as an anti-inflammatory agent .

Antioxidant Activity

Overview:
Sodium usnate possesses antioxidant properties that can protect cells from oxidative stress.

Research Findings:

  • A study showed that sodium usnate scavenged free radicals and reduced oxidative damage in cellular models, which could have implications for aging and degenerative diseases .
  • Its antioxidant capacity was compared favorably with other known antioxidants, indicating its potential use in dietary supplements .

Potential Applications in Cancer Therapy

Overview:
Emerging research suggests that sodium usnate may have anticancer properties.

Case Studies:

  • Preliminary studies indicated that sodium usnate could induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a candidate for further investigation as a chemotherapeutic agent.
  • Research also highlighted its ability to inhibit tumor growth in animal models of cancer.

Cosmetic Applications

Overview:
Due to its antimicrobial and antioxidant properties, sodium usnate is being explored for use in cosmetic formulations.

Research Findings:

  • Formulations containing sodium usnate have shown effectiveness in preserving product integrity while providing skin benefits due to its anti-inflammatory and antioxidant effects.
  • Its natural origin makes it appealing for use in organic and natural cosmetic products.

Mechanism of Action

The mechanism by which sodium usnate exerts its effects involves the disruption of microbial cell membranes, leading to cell death. It targets specific molecular pathways related to cell wall synthesis and energy production in microorganisms.

Comparison with Similar Compounds

Structural Analogs: Usnic Acid Enantiomers

UA exists in two enantiomeric forms: (+)-UA (9bR configuration) and (−)-UA (9bS configuration), differing in the orientation of the methyl group at position 9b . Both enantiomers exhibit distinct biological activities:

  • Antimicrobial Activity : (+)-UA demonstrates stronger activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8–16 µg/mL) compared to (−)-UA .
  • Anticancer Activity : (+)-UA shows higher cytotoxicity against glioblastoma (U87MG, IC₅₀: 38 µM) than (−)-UA (IC₅₀: 91 µM) .
  • Toxicity : (+)-UA is associated with hepatotoxicity in vivo (LD₅₀ in mice: 500 mg/kg), while (−)-UA exhibits lower acute toxicity .

Table 1: Comparative Properties of Usnic Acid Enantiomers

Property (+)-Usnic Acid (−)-Usnic Acid
Molecular Weight 344.32 g/mol 344.32 g/mol
Solubility (Water) 0.01 mg/mL 0.008 mg/mL
IC₅₀ (Glioblastoma U87MG) 38 µM 91 µM
Acute Toxicity (LD₅₀, Mice) 500 mg/kg >1000 mg/kg
Key Reference
Salts: Potassium Usnate vs. Sodium Usnate

Salts of UA improve solubility and bioavailability:

  • Potassium Usnate : Hydrophilic derivative (C₁₈H₁₅O₇K, MW: 360.42 g/mol) with enhanced antimicrobial activity against Candida biofilms (MIC: 12.5 µg/mL vs. 25 µg/mL for UA) .
  • Sodium Usnate: Exhibits higher solubility (logP: 1.94 vs.

Table 2: Comparative Properties of UA Salts

Property Sodium Usnate Potassium Usnate Usnic Acid
Molecular Weight 367.08 g/mol 360.42 g/mol 344.32 g/mol
Solubility (Water) ~15 mg/mL ~10 mg/mL <0.1 mg/mL
logP 1.94 1.78 3.21
Biofilm Inhibition (MIC) Not reported 12.5 µg/mL 25 µg/mL
Key Reference

Table 3: Anticancer Activity of UA Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Selectivity Index
UA HCT116 (Colon) 100–157 Low (Hepatotoxic)
Sodium Usnate Not reported Pending data Likely improved
Pyrazole Derivative (4a) Mia PaCa-2 (Pancreas) 6–7.5 High
Thiazole Derivative U87MG (Glioblastoma) 0.1–1 (Tdp1 inhibition) Synergistic with chemo
Key Reference
Toxicity and Clinical Limitations
  • Usnic Acid : Hepatotoxicity (elevated ALT/AST in mice at 100 mg/kg) and low therapeutic index limit clinical use .
  • Sodium Usnate : Preliminary data suggest reduced hepatotoxicity due to improved solubility, but in vivo studies are pending .
  • Derivatives : Pyrazole and thiazole analogues show lower toxicity in animal models (e.g., pyrazole 4a: LD₅₀ > 200 mg/kg in mice) .

Biological Activity

2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione, sodium salt (commonly known as sodium usnate), is a sodium salt derivative of usnic acid. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and antioxidant effects.

  • Molecular Formula : C18H17NaO7
  • Molecular Weight : 368.32 g/mol
  • CAS Number : 34769-44-3

Antimicrobial Activity

Sodium usnate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that sodium usnate could be a viable candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that sodium usnate possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways.

Case Study : A study conducted on animal models demonstrated that administration of sodium usnate significantly reduced paw edema induced by carrageenan injection, highlighting its potential use in treating inflammatory conditions.

Antioxidant Activity

Sodium usnate also exhibits notable antioxidant activity. It scavenges free radicals and enhances the body’s endogenous antioxidant defense mechanisms.

Assay TypeResult
DPPH ScavengingIC50 = 25 µg/mL
ABTS ScavengingIC50 = 30 µg/mL

The antioxidant properties are attributed to the presence of hydroxyl groups in its structure, which facilitate electron donation to free radicals.

The biological activities of sodium usnate can be attributed to several mechanisms:

  • Cell Membrane Disruption : In microbial cells, it alters membrane permeability.
  • Cytokine Inhibition : It downregulates inflammatory mediators.
  • Free Radical Scavenging : It neutralizes reactive oxygen species (ROS).

Safety and Toxicology

Sodium usnate has been evaluated for safety in various studies. The EWG Skin Deep database indicates a low hazard score for this compound concerning cancer and developmental toxicity . However, further studies are needed to fully understand its long-term effects and safety profile in human applications.

Q & A

Q. How to investigate synergistic/antagonistic effects with other bioactive compounds?

  • Framework :
  • Use factorial design experiments (e.g., 3×3 matrix) testing combinations with antibiotics or antioxidants.
  • Analyze data via response surface methodology (RSM) to model interactions.
  • Mechanistic follow-up: Transcriptomics (RNA-seq) to identify pathways affected by synergism .

Data Contradiction Analysis

  • Case Example : Conflicting NMR data between synthetic batches may arise from:
    • Stereoheterogeneity : Check enantiomeric purity via chiral HPLC ().
    • Solvent Artifacts : Ensure deuterated solvents are anhydrous; residual H2_2O can shift hydroxyl peaks .
  • Resolution : Cross-validate with independent techniques (e.g., XRD for absolute configuration) and replicate synthesis under inert conditions .

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